Reduced Acute Aquatic Toxicity of Carboxin Sulfoxide Relative to Parent Carboxin in Multiple Freshwater Species
Carboxin sulfoxide demonstrates consistently lower acute toxicity than the parent compound carboxin across three freshwater test species. In the crustacean Ceriodaphnia dubia, carboxin sulfoxide exhibited an LC50 of 10.32 mg/L, whereas oxycarboxin was more toxic with an LC50 of 8.63 mg/L. The parent carboxin was also less toxic than oxycarboxin in this assay, and the sulfoxide photoproduct was explicitly identified as less toxic than carboxin [1]. For the crustacean Thamnocephalus platyurus, a different toxicity profile emerged with oxycarboxin demonstrating markedly higher chronic toxicity (EC50 = 0.02 mg/L) [2].
| Evidence Dimension | Acute toxicity to freshwater crustaceans (LC50) |
|---|---|
| Target Compound Data | LC50 = 10.32 mg/L (Ceriodaphnia dubia) |
| Comparator Or Baseline | Oxycarboxin LC50 = 8.63 mg/L (Ceriodaphnia dubia); Carboxin also tested, sulfoxide less toxic than parent |
| Quantified Difference | Carboxin sulfoxide LC50 is approximately 1.2× higher than oxycarboxin LC50; sulfoxide less toxic than carboxin |
| Conditions | Acute bioassays on freshwater crustaceans Ceriodaphnia dubia, Daphnia magna, and Thamnocephalus platyurus; photoproducts obtained by sunlight exposure in water |
Why This Matters
Procurement of carboxin sulfoxide as a distinct analytical reference standard is essential for accurate environmental risk assessment, as using oxycarboxin or carboxin data would overestimate or misrepresent the aquatic toxicity of the sulfoxide metabolite.
- [1] Isidori, M.; Parrella, A.; Nardelli, A.; Iesce, M. R. Environmental toxicity of three fungicides and their photoderivatives on freshwater crustaceans. (Full record). Università degli Studi della Campania Luigi Vanvitelli IRIS. 2004. View Source
- [2] Iesce, M. R.; Cermola, F.; Rubino, M.; Isidori, M.; Della Greca, M. Phototransformation of Carboxin in Water. Toxicity of the Pesticide and Its Sulfoxide to Aquatic Organisms. J. Agric. Food Chem. 2004, 52 (20), 6228-6232. View Source
